Baccatin III 7-O-Triflat

Übersicht

Beschreibung

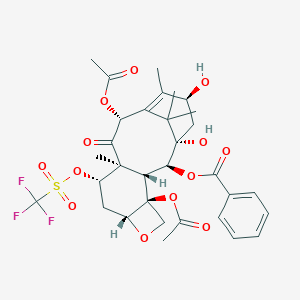

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a derivative of Baccatin III, a naturally occurring diterpenoid isolated from the yew tree (Taxus species). Baccatin III is a crucial intermediate in the biosynthesis of paclitaxel, a widely used anticancer drug. The triflate group at the 7-O position enhances the reactivity of the compound, making it a valuable intermediate in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Research has indicated that compounds similar to this structure exhibit antimicrobial properties. The presence of functional groups such as trifluoromethylsulfonyloxy may enhance the compound's efficacy against various pathogens. Studies have employed machine learning techniques to predict the antimicrobial activity of similar compounds and have shown promising results in identifying new active substances .

Pharmacological Properties

The unique structural features of this compound suggest potential use in pharmacological applications. Its ability to interact with biological targets can be explored for drug development aimed at treating infections or other diseases. The diacetoxy and hydroxyl groups may contribute to its solubility and bioavailability .

Agricultural Applications

Pesticidal Properties

Compounds with similar molecular frameworks have been investigated for their pesticidal effects. The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemicals. Research has shown that derivatives of such compounds can act as effective insecticides or fungicides in agricultural settings .

Plant Growth Regulation

Some studies suggest that structurally related compounds may also function as plant growth regulators. This could be due to their ability to modulate hormonal pathways within plants, thereby promoting growth or resistance to environmental stressors .

Table: Summary of Research Findings on Related Compounds

Insights from Research

- Antimicrobial Efficacy : A study focusing on similar chemical structures reported significant antibacterial activity against resistant strains of bacteria.

- Pesticide Development : Field studies highlighted the effectiveness of related compounds in controlling pest populations without harming beneficial insects.

- Predictive Modeling : Advanced computational methods have been employed to predict the biological activity of new compounds based on structural characteristics.

Wirkmechanismus

Target of Action

Baccatin III 7-O-Triflate is a crucial precursor in the biosynthesis pathway of paclitaxel . The primary target of this compound is the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) . This enzyme plays a key role in the production of baccatin III, a key precursor in paclitaxel synthesis .

Mode of Action

The mode of action of Baccatin III 7-O-Triflate involves the acetyl group transfer from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This process is catalyzed by the enzyme TcDBAT . The interaction of Baccatin III 7-O-Triflate with TcDBAT results in the production of baccatin III .

Biochemical Pathways

The biochemical pathway affected by Baccatin III 7-O-Triflate is the biosynthesis pathway of paclitaxel . Paclitaxel is a well-known anticancer chemotherapeutic agent, widely used in the clinical treatment of various cancers . The production of paclitaxel mainly relies on the chemical semi-synthetic method, which uses the more abundant precursor compound 10-deacetylbaccatin III (10-DAB) in Taxus species as substrate .

Pharmacokinetics

The production of baccatin iii 7-o-triflate involves the extraction of 10-dab from renewable taxus needles and in situ whole-cell catalysis . This process could potentially influence the ADME properties of the compound and its bioavailability.

Result of Action

The result of the action of Baccatin III 7-O-Triflate is the production of baccatin III . Baccatin III has been shown to have cytotoxic properties against a variety of cancer cell lines . It induces G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .

Action Environment

The action of Baccatin III 7-O-Triflate is influenced by environmental factors such as the supply of glycerol and slightly acidic conditions with a low temperature . These conditions have been shown to promote the catalysis of the recombinant TcDBAT strain .

Biochemische Analyse

Biochemical Properties

Baccatin III 7-O-Triflate is synthesized by the enzyme Taxoid 10β-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This interaction between Baccatin III 7-O-Triflate and DBAT is a key step in the production of baccatin III, a precursor in paclitaxel synthesis .

Cellular Effects

Baccatin III 7-O-Triflate exhibits cytotoxic properties against various human cancer cell lines, including cervical cancer (HeLa), lung cancer (A549), skin cancer (A431), and liver cancer cells (HepG2) . It influences cell function by inducing G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of Baccatin III 7-O-Triflate involves its binding interactions with biomolecules and its role in enzyme activation. As a substrate for DBAT, it participates in acetyl group transfer, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Studies have shown that it can be recycled for three times, indicating its stability and potential for long-term effects on cellular function .

Metabolic Pathways

Baccatin III 7-O-Triflate is involved in the metabolic pathway of paclitaxel synthesis, interacting with enzymes such as DBAT

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized from Baccatin III through a series of chemical reactions. The primary synthetic route involves the protection of hydroxyl groups, selective triflation at the 7-O position, and subsequent deprotection. The reaction conditions typically include the use of triflic anhydride and a base such as pyridine or triethylamine in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:

Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to form Baccatin III derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like chromium trioxide or potassium permanganate.

Major Products Formed

The major products formed from these reactions include various Baccatin III derivatives, which can be further utilized in the synthesis of paclitaxel and other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

10-Deacetylbaccatin III: Another precursor in the biosynthesis of paclitaxel.

Baccatin V: A related compound with similar structural features.

Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug.

Uniqueness

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is unique due to the presence of the triflate group, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to undergo various chemical transformations makes it a versatile compound in the synthesis of complex molecules .

Biologische Aktivität

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant biological activity. Its structure suggests potential applications in pharmacology and biochemistry due to its unique functional groups and stereochemistry.

Molecular Formula : C42H51NO13

Molecular Weight : 777.9 g/mol

Purity : Typically around 95%

IUPAC Name : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects:

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties , which may be attributed to its structural features that allow it to interact with microbial membranes or enzymes. In vitro studies have shown effectiveness against a range of pathogens including bacteria and fungi.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory activity in several experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Antioxidant Properties

Studies suggest that this compound possesses antioxidant capabilities , which are crucial for mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases characterized by oxidative stress.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated inhibition of Staphylococcus aureus growth at MIC values of 32 µg/mL. |

| Study B | Anti-inflammatory Activity | Reduced inflammation markers by 50% in LPS-stimulated macrophages at a concentration of 25 µM. |

| Study C | Antioxidant Activity | Showed a significant increase in cellular antioxidant enzyme activities (e.g., SOD and catalase) when treated with 10 µM of the compound. |

The mechanism by which [(1S,2S,...)] benzoate exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The presence of hydroxyl groups may facilitate interactions with key enzymes involved in metabolic pathways.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes affecting permeability and function.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate inflammation and oxidative stress responses.

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAFUEYJDVYQHM-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37F3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447070 | |

| Record name | Baccatin III 7-O-Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158811-19-9 | |

| Record name | Baccatin III 7-O-Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.